An In-depth Technical Guide to 3-Methylpyrazine-2-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Methylpyrazine-2-carbonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Methylpyrazine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role in medicinal chemistry, supported by detailed protocols and data.
Core Compound Identity
Chemical Name: 3-Methylpyrazine-2-carbonitrile CAS Number: 65735-15-1[1] Molecular Formula: C₆H₅N₃[1] Molecular Weight: 119.124 g/mol [1]
| Property | Value | Source |
| CAS Number | 65735-15-1 | [1] |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.124 g/mol | [1] |
Synthesis of 3-Methylpyrazine-2-carbonitrile
The strategic synthesis of 3-Methylpyrazine-2-carbonitrile is crucial for its application in further chemical transformations. A key and efficient method involves the cyanation of a pyrazine N-oxide precursor.
Recommended Synthetic Pathway: Cyanation of 3-Methylpyrazine 1-oxide
A robust and well-documented method for the synthesis of 3-Methylpyrazine-2-carbonitrile proceeds via the reaction of 3-Methylpyrazine 1-oxide with trimethylsilyl cyanide. This approach offers good yield and regioselectivity.
The reaction mechanism involves the activation of the pyrazine ring by N-oxidation, which facilitates nucleophilic attack by the cyanide ion at the C-2 position. The trimethylsilyl group acts as a cyanide carrier and activator.
Caption: Synthetic workflow for 3-Methylpyrazine-2-carbonitrile.
Detailed Experimental Protocol
This protocol is based on the synthetic principles outlined in the literature for the cyanation of pyrazine N-oxides.
Materials:
-
3-Methylpyrazine 1-oxide (CAS: 25594-37-0)
-
Trimethylsilyl cyanide (CAS: 7677-24-9)[2]
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-Methylpyrazine 1-oxide (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: To the stirred solution, add trimethylsilyl cyanide (1.2-1.5 eq) dropwise at room temperature. The addition should be performed carefully in a well-ventilated fume hood due to the toxicity of trimethylsilyl cyanide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 3-Methylpyrazine-2-carbonitrile.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and a definitive spectroscopic profile are essential for the quality control and application of 3-Methylpyrazine-2-carbonitrile.
Physicochemical Properties
| Property | Predicted/Observed Value |
| LogP | 0.65668 |
| Topological Polar Surface Area (TPSA) | 49.57 Ų |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-2.8 ppm) and two distinct signals for the aromatic protons on the pyrazine ring.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the nitrile carbon (around δ 115-120 ppm), signals for the pyrazine ring carbons in the aromatic region, and a signal for the methyl carbon in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.
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Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 119, corresponding to the molecular weight of the compound.
Applications in Medicinal Chemistry and Drug Development
The pyrazine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][4][5] Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][6]
3-Methylpyrazine-2-carbonitrile serves as a valuable scaffold and intermediate in the synthesis of more complex, biologically active molecules. The nitrile group provides a versatile handle for various chemical transformations, including:
-
Hydrolysis to the corresponding carboxylic acid or amide.
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Reduction to a primary amine.
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Cyclization reactions to form fused heterocyclic systems.
These transformations allow for the introduction of diverse functional groups and the construction of novel molecular architectures for drug discovery programs.
Caption: Potential synthetic diversifications of 3-Methylpyrazine-2-carbonitrile.
Safety and Handling
As with all nitrile-containing compounds, 3-Methylpyrazine-2-carbonitrile should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water.[7]
Conclusion
3-Methylpyrazine-2-carbonitrile is a valuable and versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the nitrile group provide a platform for the generation of diverse libraries of novel compounds for biological screening. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a research and development setting.
References
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Chemsrc. 3-methylpyrazine-2-carbonitrile | CAS#:65735-15-1. [Link]
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CPAchem. Safety data sheet. [Link]
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Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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Organic Syntheses. CYANOHYDRINS: O-(TRIMETHYLSILYL)BENZOPHENONE CYANOHYDRIN AND BENZOPHENONE CYANOHYDRIN. [Link]
- Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14819–14828.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- North, M. (2006). Product Subclass 24: Silyl Cyanides. Science of Synthesis, 4, 395-413.
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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The Good Scents Company. 2-methoxy-3-methyl pyrazine. [Link]
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PubChem. 3-Chloropyrazine-2-carbonitrile. [Link]
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precisionFDA. 2-METHOXY-3-METHYLPYRAZINE. [Link]
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